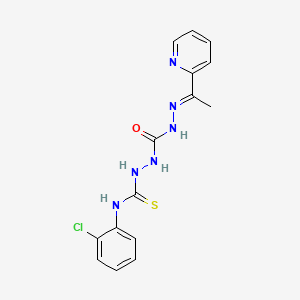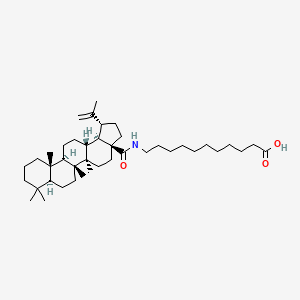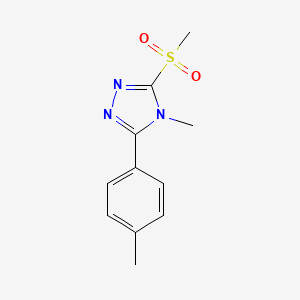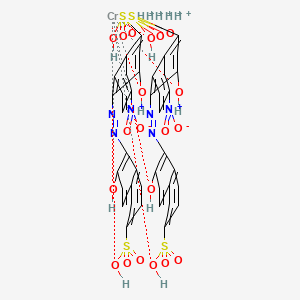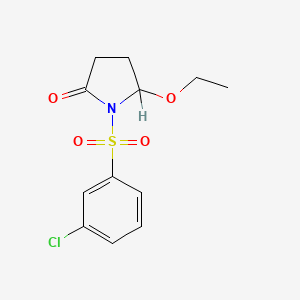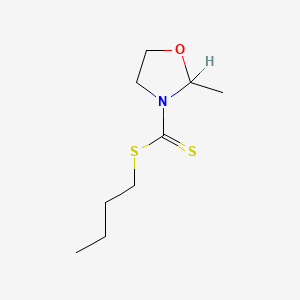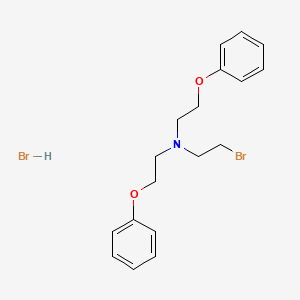
Einecs 298-085-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 298-085-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Preparation Methods
Synthetic Routes: These may involve multi-step organic synthesis, starting from readily available precursors and using various reagents and catalysts to achieve the desired chemical structure.
Reaction Conditions: Typical conditions include controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway and yield.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors, large-scale batch reactors, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Einecs 298-085-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions: These reactions typically require specific solvents, catalysts, and controlled environmental conditions to proceed efficiently.
Major Products: The products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Einecs 298-085-4 has several applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be used in biochemical assays and studies to understand its interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects, mechanisms of action, and safety profiles.
Mechanism of Action
Molecular Targets: Bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: Affect signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
Einecs 298-085-4 can be compared with other similar compounds listed in the EINECS inventory:
Similar Compounds: These may include other organic molecules with similar functional groups or structural features.
Properties
CAS No. |
93777-54-9 |
|---|---|
Molecular Formula |
C38H80NO7P |
Molecular Weight |
694.0 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-octadec-9-enyl] tetradecyl hydrogen phosphate |
InChI |
InChI=1S/C32H65O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-36-37(33,34)35-31-29-27-25-23-21-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h17-18H,3-16,19-32H2,1-2H3,(H,33,34);8-10H,1-6H2/b18-17+; |
InChI Key |
MDCWIKHKUWBKGU-ZAGWXBKKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCC/C=C/CCCCCCCC.C(CO)N(CCO)CCO |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




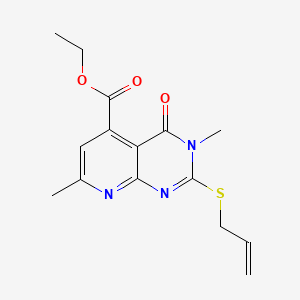
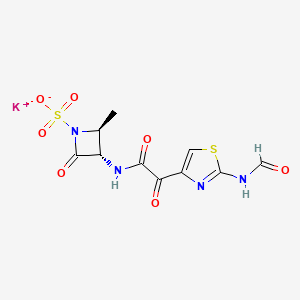
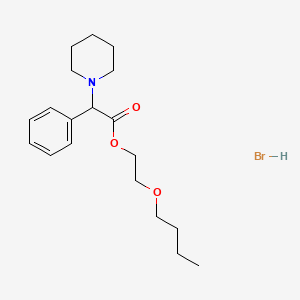
![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 3-(trichloromethyl)benzoate](/img/structure/B15184543.png)
